molecular formula C22H21FN4O3S B2933407 ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate CAS No. 1112430-85-9

ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate

Cat. No. B2933407
M. Wt: 440.49
InChI Key: XQSKRQYFMQQMHI-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a pyrido[2,3-b][1,4]diazepin ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is attached to a phenyl group (a ring of six carbon atoms, similar to benzene) and an ethyl group (a two-carbon chain). The molecule also contains an acetyl group (a carbon double-bonded to an oxygen and single-bonded to a methyl group) and an amino group (a nitrogen atom bonded to one or two hydrogen atoms).



Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. Without specific information or references, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[2,3-b][1,4]diazepin ring suggests that the molecule may have a planar structure in this region. The other groups attached to this ring could add complexity to the overall structure.



Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the amino group might participate in acid-base reactions, while the acetyl group could be involved in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar acetyl and amino groups could affect the compound’s solubility in different solvents.


Safety And Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, stability, and possible uses in various fields such as medicine or materials science.


properties

IUPAC Name

2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-4-27-21(29)20-19(16-11-15(30-3)8-9-17(16)26(20)2)25-22(27)31-12-18(28)24-14-7-5-6-13(23)10-14/h5-11H,4,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSKRQYFMQQMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate

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